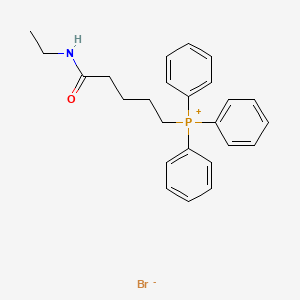

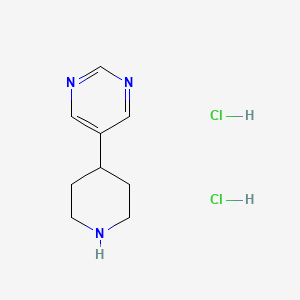

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide

Descripción general

Descripción

Triphenylphosphonium compounds are often used in the field of medicinal chemistry due to their ability to target mitochondria . They are effective in delivering drugs and probes to the mitochondria because of their lipophilic character, which allows them to readily cross membranes, and their large cationic radius, which enables mitochondrial uptake due to the mitochondria’s negative membrane potential .

Synthesis Analysis

The synthesis of triphenylphosphonium compounds often involves the use of para-substituted triphenylphosphine . For example, one method involves dissolving para-substituted triphenylphosphine in toluene, adding 1-bromobutane, and stirring the reaction at a specific temperature for a specific time under a reflux condenser .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium compounds is characterized by a phosphonium ion (P+) attached to three phenyl rings . Structural modifications to the phenyl rings can affect the properties of the compound. For instance, decreasing the electron density on the phosphorus atom can prevent the dissipation of the mitochondrial membrane potential .

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), a derivative, serves as a precolumn derivatization reagent for amino acid analysis in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). It enhances the detection sensitivity for amino acids significantly, allowing for sub-femtomole level detection. This sensitivity boost (approximately 500-fold for derivatized amino acids) aids in the high-efficiency analysis of biological samples, showcasing the compound's utility in sensitive analytical applications (Inagaki & Toyo’oka, 2012).

Organic Synthesis Enhancements

In organic chemistry, derivatives of triphenylphosphonium bromide, including those related to "(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide," are utilized in various synthesis reactions. They play crucial roles in the formation of novel compounds through reactions such as the Wittig reaction, offering pathways to synthesize complex molecules. For instance, the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate via Wittig reaction demonstrates the utility of these derivatives in constructing molecules with potential biological activity (Vostrikov et al., 2010).

Material Science and Nanotechnology

Triphenylphosphonium derivatives are also applied in material science, particularly in the synthesis and modification of nanoparticles and dendrimers. For example, the surface conjugation of triphenylphosphonium to poly(amidoamine) dendrimers targets these dendrimers to mitochondria, indicating potential applications in targeted drug delivery and imaging within biological systems. This modification enhances the dendrimers' cellular uptake and mitochondrial targeting, suggesting its utility in designing more effective therapeutic agents (Biswas et al., 2012).

Mecanismo De Acción

Target of Action

Triphenylphosphonium compounds are known to target mitochondria in cells . The positive charge on the phosphonium ion allows these compounds to cross cell membranes and accumulate in the mitochondria, which have a negative membrane potential .

Mode of Action

Once inside the mitochondria, these compounds can interact with various targets. For example, some triphenylphosphonium compounds have been shown to inhibit mitochondrial metabolism, which plays a pivotal role in reactive oxygen species (ROS) production, calcium homeostasis, apoptosis, and cell proliferation .

Biochemical Pathways

The exact biochemical pathways affected by triphenylphosphonium compounds can vary depending on the specific compound and its targets. Given their accumulation in the mitochondria, these compounds could potentially affect pathways related to energy production (such as the electron transport chain), apoptosis, and ros production .

Pharmacokinetics

The pharmacokinetics of triphenylphosphonium compounds can be influenced by their chemical structure, including the length and composition of the alkyl chain attached to the phosphonium ion . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.

Result of Action

The cellular effects of triphenylphosphonium compounds can include changes in mitochondrial function, induction of apoptosis, and alterations in ROS levels . These effects can contribute to the compounds’ potential anticancer activity .

Action Environment

The action of triphenylphosphonium compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compounds’ ability to cross cell membranes and accumulate in the mitochondria . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of these compounds.

Safety and Hazards

Direcciones Futuras

Future research on triphenylphosphonium compounds is likely to focus on their potential use in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic diseases, and cancer . There is also interest in developing new triphenylphosphonium-based compounds with improved properties .

Análisis Bioquímico

Biochemical Properties

The compound interacts with several enzymes and proteins within the mitochondria. For instance, it can inhibit complexes I and II of the electron transport chain, leading to altered mitochondrial respiration and increased ROS production . Additionally, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide may interact with mitochondrial membrane proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are profound, particularly in cancer cells. The compound’s ability to target mitochondria makes it a potent inducer of mitochondrial dysfunction, leading to cell death. In cancer cells, this can result in the activation of apoptotic pathways, increased oxidative stress, and disruption of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial components. The triphenylphosphonium group facilitates the compound’s accumulation within mitochondria, where it can bind to and inhibit key enzymes of the electron transport chain . This inhibition disrupts the normal flow of electrons, leading to increased ROS production and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained mitochondrial targeting and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can selectively target cancer cells, inducing apoptosis without significant toxicity to normal cells. At higher doses, the compound’s effects can become more pronounced, leading to increased oxidative stress and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the mitochondria. The compound’s interaction with the electron transport chain can alter metabolic flux, leading to changes in ATP production and ROS generation . Additionally, the compound may affect the levels of key metabolites involved in cellular respiration and energy metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed primarily to the mitochondria. The compound’s triphenylphosphonium group facilitates its uptake into the mitochondria, where it accumulates due to the negative membrane potential . This targeted distribution allows the compound to exert its effects specifically within the mitochondria, minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is predominantly within the mitochondria. The compound’s triphenylphosphonium group acts as a targeting signal, directing it to the mitochondrial membrane . Once inside the mitochondria, the compound can interact with various mitochondrial components, including enzymes, proteins, and lipids.

Propiedades

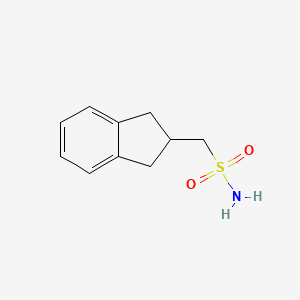

IUPAC Name |

[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMDSXEQYKHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

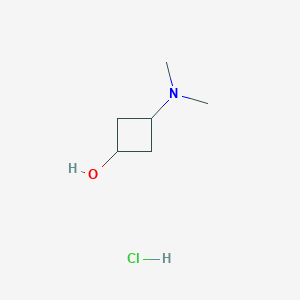

![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)

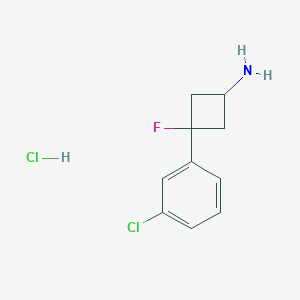

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)

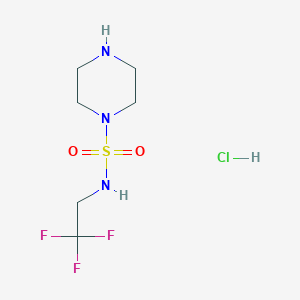

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)

![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)

![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)